molecular formula C25H12ClF3N4OS B12221113 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- CAS No. 924818-18-8

1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo-

Cat. No.: B12221113
CAS No.: 924818-18-8
M. Wt: 508.9 g/mol
InChI Key: DPFUEADJGRFHTM-UHFFFAOYSA-N
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Description

1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds.

Preparation Methods

The synthesis of 1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- involves several steps. One common method includes the reaction of benzothiazoleacetonitrile with various aromatic aldehydes under reflux conditions in the presence of a catalytic amount of triethylamine (TEA) in tetrahydrofuran (THF). The resulting product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in signal transduction pathways involved in cell proliferation and survival. By inhibiting this enzyme, the compound can potentially halt the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

CAS No.

924818-18-8

Molecular Formula

C25H12ClF3N4OS

Molecular Weight

508.9 g/mol

IUPAC Name

3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-1-oxopyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

InChI

InChI=1S/C25H12ClF3N4OS/c1-32-18(14-10-13(25(27,28)29)6-7-17(14)26)8-9-20(32)22-15(11-30)23(34)33-19-4-2-3-5-21(19)35-24(33)16(22)12-31/h2-10H,1H3

InChI Key

DPFUEADJGRFHTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=C(C(=O)N3C4=CC=CC=C4SC3=C2C#N)C#N)C5=C(C=CC(=C5)C(F)(F)F)Cl

Origin of Product

United States

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